molecular formula C11H21NO4 B558292 Boc-L-isoleucine CAS No. 13139-16-7

Boc-L-isoleucine

Cat. No. B558292
CAS RN: 13139-16-7
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-YUMQZZPRSA-N
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Description

Boc-L-isoleucine is a labelled L-Isoleucine-N-T-BOC . Isoleucine is an α-amino acid essential for humans .


Synthesis Analysis

Boc-L-isoleucine is synthesized from pyruvate and alpha-ketobutyrate . The reaction type involved in its synthesis is Boc solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of Boc-L-isoleucine is C11H21NO4 . Its molecular weight is 231.29 .


Chemical Reactions Analysis

Boc-L-isoleucine is used in peptide synthesis . It is also involved in C-H Activation reactions .


Physical And Chemical Properties Analysis

Boc-L-isoleucine is a white fine crystalline powder . It has a melting point of 66-69 °C . Its optical activity is [α]20/D +2.7°, c = 2 in acetic acid .

Scientific Research Applications

  • Synthesis of pH-responsive polymers : Boc-L-isoleucine has been used in the controlled synthesis of chiral polymers, which exhibit pH-responsive behavior and are promising for drug delivery applications (Bauri, Roy, Pant, & De, 2013).

  • Study of conformational properties : It has been used in the analysis of the conformational properties of isoleucine oligopeptides in various solvents, contributing to the understanding of peptide behavior (Goodman, Naider, & Toniolo, 1971).

  • Crystallographic analysis : Boc-L-isoleucine-based compounds have been studied for their structure and conformation, revealing insights into peptide architecture (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).

  • Influence on peptide properties : Research has explored how the asymmetric carbon atoms in Boc-L-isoleucine influence the conformational properties of polypeptides, providing insights into the relationship between structure and function (Widmer, Lorenzi, & Pino, 1979).

  • Synthesis of functionalized compounds : Boc-L-isoleucine has been utilized in the silylcupration of acylimidazolides, leading to the synthesis of functionalized β-amino alcohols and statine analogues, which are important in pharmaceutical synthesis (Bonini et al., 2000).

  • Synthesis and optical studies : The compound has been used in the synthesis and stereochemical investigation of isoleucine oligopeptides, which are significant as protein model compounds (Toniolo, 1971).

  • Role in plant development : In plant research, isoleucine, including derivatives like Boc-L-isoleucine, plays a critical role in plant development and metabolism, impacting processes like root development (Yu et al., 2012).

Safety And Hazards

Boc-L-isoleucine should be stored at 0 to 4°C in a dry and well-ventilated place . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Boc-L-isoleucine is used in the synthesis of various compounds in the pharmaceutical industry . Its future directions could involve further exploration of its uses in drug development and synthesis of biologically active molecules .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884508
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-isoleucine

CAS RN

13139-16-7
Record name tert-Butoxycarbonyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
XJ Wang, JT Zhang, DW Liu, LJ Tang… - Advanced Materials …, 2013 - Trans Tech Publ
… cells, was synthesized from Nt-Boc-L-isoleucine and L-serrine methyl ester monohydrochloride … Nt-Boc-L-isoleucine was condensed with L-serine methyl ester monohydrochloride, after …
Number of citations: 0 www.scientific.net
M Manning, JWM Baxter, TC Wuu… - Journal of Medicinal …, 1971 - ACS Publications
… synthesis of [4-threonine]oxytocin4 except that BOC-L-isoleucine and BOC-L-proline were … used for the synthesis of [4-threonine ¡oxytocin4 witli BOC-L-isoleucine and Ar“-BOC-A'e-Z-…
Number of citations: 6 pubs.acs.org
VML Braga, SJ Melo, RM Srivastava… - Journal of the Brazilian …, 2004 - SciELO Brasil
… The appropriate arylamidoxime 1a-f (3.7 mmol) was allowed to react with Nt-Boc-L-isoleucine 2 (3.7 mmol) and N,N'-dicyclohexylcrbodiimide (4.1 mmol) in dry CH 2 Cl 2 10 mL under N …
Number of citations: 16 www.scielo.br
SH Jiang, P Lu, XZ Fu, YS Yang… - Organic Preparations and …, 2008 - Taylor & Francis
… In conclusion, YF-6 was prepared starting from N-Boc-L-isoleucine in three steps in 28% overall yield. To circumvent the low yield of the coupling reaction of PMEA with compound 2, …
Number of citations: 3 www.tandfonline.com
K Bauri, SG Roy, S Pant, P De - Langmuir, 2013 - ACS Publications
… leucine acryloyloxyethyl ester (Boc-l-Leu-HEA, 1b), Boc-l-isoleucine methacryloyloxyethyl ester (Boc-l-Ile-HEMA, 1c), and Boc-l-isoleucine acryloyloxyethyl ester (Boc-l-Ile-HEA, 1d), are …
Number of citations: 89 pubs.acs.org
KI Varughese, R Srinivasan - Pramana, 1976 - Springer
… from the density did not agree with the formula of t-BOC-L-isoleucine HCI and suggested that crystals might be L-isoleucine HCI H20. But the cell dimensions were significantly different …
Number of citations: 11 link.springer.com
X Wang, S Dong, D Feng, Y Chen, M Ma, W Hu - Tetrahedron, 2017 - Elsevier
… 11 was obtained in two steps in a manner analogous to that used to convert N-Boc-l-proline into N-Boc-l-prolinal (7) by starting from commercially available N-Boc-l-isoleucine (Scheme …
Number of citations: 17 www.sciencedirect.com
RS Ferreira Junior, GM Moura… - Crystal Research …, 2016 - Wiley Online Library
… when they were trying to obtain hydrochloride of BOC-L-isoleucine. The crystals of L-Ile.HCl.H 2 O were obtained by dissolving some t-BOC-L-isoleucine in dilute hydrochloric acid. The …
Number of citations: 2 onlinelibrary.wiley.com
JE Shields, ST McDowell, J Pavlos… - Journal of the American …, 1968 - ACS Publications
… Cbz-L-alanine,1314 Cbz-Lvaline,15 BOC-L-alanine,13,16 BOC-glycine,16 BOC-Lvaline,16 BOC-L-leucine,16 BOC-L-isoleucine,16 L-alanine methyl ester hydrochloride,17 L-valine -…
Number of citations: 66 pubs.acs.org
L Cui, S Wang, J Zhang, M Wang, Y Gao, L Bai… - … Acta Part A: Molecular …, 2019 - Elsevier
… Two novel Boc-L-isoleucine-functionalized curcumin derivatives have been synthesized and characterized, which exhibited enhanced solubility in water compared with the natural …
Number of citations: 27 www.sciencedirect.com

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